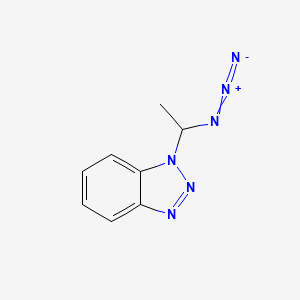

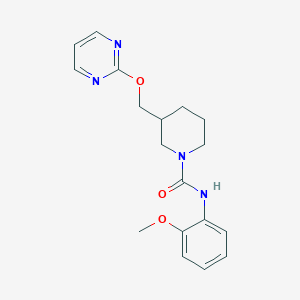

![molecular formula C16H21N3O4 B3006045 2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 899351-10-1](/img/structure/B3006045.png)

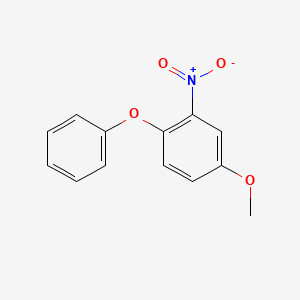

2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class, which is a fused heterocyclic compound consisting of a pyridine ring joined to a pyrimidine ring. This class of compounds has been extensively studied due to their diverse biological activities, including anticancer and analgesic properties .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from simpler precursors such as pyridone or pyridine-2-amine. For instance, the synthesis of related compounds has been reported to involve hydrolysis, decarboxylation, O-alkylation, rearrangement, and coupling with various amines . The introduction of substituents on the pyrido-fused ring can be achieved through different synthetic routes, providing access to a variety of derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of a 4-oxo group and a carboxamide group at positions 4 and 3, respectively. Substituents at other positions, such as the 8-methyl group, can influence the electronic distribution and overall conformation of the molecule, which in turn can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives exhibit reactivity towards various nucleophiles, leading to the formation of enaminones, Schiff's bases, and other heterocyclic compounds through nucleophilic condensation reactions . The behavior of these compounds in reactions such as Knoevenagel condensation or cyclization can result in a wide array of products with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the heterocyclic scaffold. These properties are crucial for the compound's bioavailability and pharmacokinetics. For example, the introduction of an isopropoxypropyl group may affect the lipophilicity and, consequently, the absorption and distribution of the compound within the body .

作用机制

Target of Action

It belongs to the class of pyridopyrimidines , which are known to interact with a variety of biological targets. These targets often include key enzymes and receptors involved in cellular signaling and regulatory pathways .

Mode of Action

Pyridopyrimidines are generally known to interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of these targets . This can result in changes to cellular processes and pathways.

Biochemical Pathways

For instance, some pyridopyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

Metabolism and excretion rates can also impact the compound’s half-life and clearance .

Result of Action

Based on the known activities of pyridopyrimidines, it can be inferred that the compound may exert effects at the molecular and cellular levels, potentially influencing cellular signaling, regulatory pathways, and inflammatory responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of other drugs, can also influence the compound’s action .

安全和危害

While pyrimidines have a range of pharmacological effects, it’s important to note that they should be used with caution due to potential toxicity . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

未来方向

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2-hydroxy-8-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-10(2)23-8-4-6-17-14(20)13-15(21)18-12-9-11(3)5-7-19(12)16(13)22/h5,7,9-10,21H,4,6,8H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXDXVRYBVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCOC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)